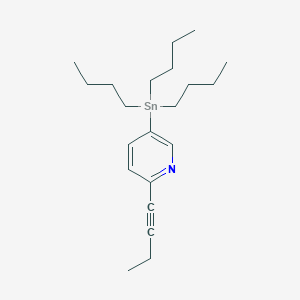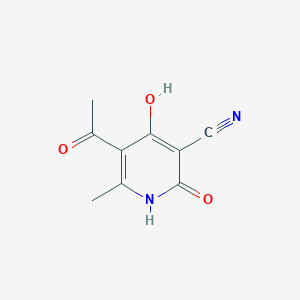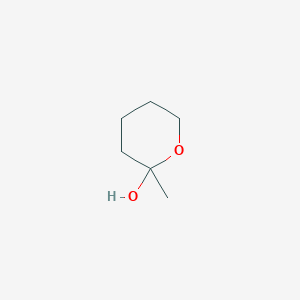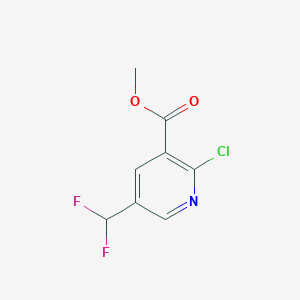
Methyl 2-chloro-5-(difluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-(difluoromethyl)nicotinate is a chemical compound belonging to the class of nicotinates It is characterized by the presence of a methyl ester group, a chlorine atom, and a difluoromethyl group attached to the nicotinic acid framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(difluoromethyl)nicotinate typically involves the esterification of 2-chloro-5-(difluoromethyl)nicotinic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-5-(difluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted nicotinates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-(difluoromethyl)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-5-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chloro-5-(trifluoromethyl)nicotinate
- Methyl 2-chloro-5-fluoronicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
Uniqueness
Methyl 2-chloro-5-(difluoromethyl)nicotinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
Molekularformel |
C8H6ClF2NO2 |
|---|---|
Molekulargewicht |
221.59 g/mol |
IUPAC-Name |
methyl 2-chloro-5-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6ClF2NO2/c1-14-8(13)5-2-4(7(10)11)3-12-6(5)9/h2-3,7H,1H3 |
InChI-Schlüssel |
HYEVCOPPIMQUSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=CC(=C1)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


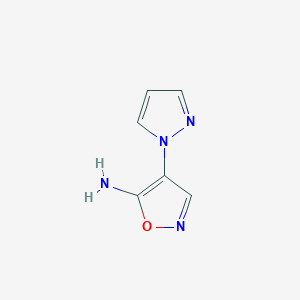
![Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B13991162.png)
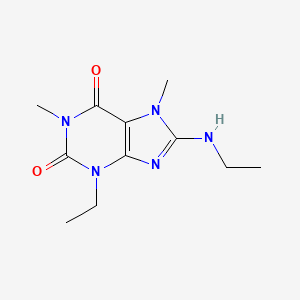
![1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13991170.png)

![N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide](/img/structure/B13991180.png)
![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)



